molecular formula C13H17Cl2NO B3229804 [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol CAS No. 1289387-72-9

[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol

Cat. No.: B3229804
CAS No.: 1289387-72-9
M. Wt: 274.18 g/mol
InChI Key: BTGGWRMGBXYLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol (CAS 1289387-72-9) is a high-purity piperidine derivative supplied for advanced pharmaceutical and neuropharmacology research. This compound, with a molecular formula of C13H17Cl2NO and a molecular weight of 274.19 g/mol, is part of a class of 1-benzylpiperidine functionalized derivatives that are of significant interest in medicinal chemistry . This chemical is strategically designed as a key intermediate or scaffold for the development of multitarget ligands, particularly in the context of complex neurological disorders. Research into analogous 1-benzylpiperidine compounds highlights their potential in synthesizing novel therapeutics for Alzheimer's disease, specifically targeting acetylcholinesterase (AChE) and the serotonin transporter (SERT) . Inhibiting these targets represents a promising strategy to simultaneously address the cognitive decline and comorbid depressive symptoms prevalent in Alzheimer's patients . The structural features of this compound—a piperidine ring with a hydroxymethyl group at the 4-position and a 2,5-dichlorobenzyl moiety on the nitrogen—provide a versatile platform for further chemical exploration and structure-activity relationship (SAR) studies. Key Applications: Medicinal Chemistry Research: Serves as a critical building block in the design and synthesis of novel compounds for probing biological targets. Neuroscience & Pharmacology: Used in studies focused on developing multitarget-directed ligands for neurodegenerative diseases, with potential activity against enzymes and transporters relevant to cholinergic and serotonergic systems . Chemical Biology: Acts as a model substrate for studying the reactivity and conformational properties of functionalized piperidine scaffolds. Handling & Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-1-2-13(15)11(7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGGWRMGBXYLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2,5 Dichloro Benzyl Piperidin 4 Yl Methanol

Retrosynthetic Analysis of the [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol Scaffold

A retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The primary disconnection occurs at the tertiary amine, specifically the bond between the piperidine (B6355638) nitrogen and the benzylic carbon. This disconnection leads to two key synthons: the piperidine-4-yl-methanol core (a secondary amine) and a 2,5-dichlorobenzyl halide electrophile. This is a classic N-alkylation strategy, which is a common and reliable method for forming C-N bonds.

Further disconnection of the piperidine-4-yl-methanol synthon can be envisioned through two main pathways. The first involves a functional group interconversion (FGI), reducing a precursor such as a piperidine-4-carboxylic acid or its ester derivative. This approach simplifies the starting material to a more readily available piperidine-4-carboxylate. A second pathway involves disconnecting the C-C bond between the piperidine ring and the hydroxymethyl group, leading to a 4-formylpiperidine or a related C4-functionalized piperidine precursor.

Table 1: Key Retrosynthetic Disconnections

Target Molecule Disconnection Key Synthons/Precursors
This compound C-N Bond (N-alkylation) Piperidine-4-yl-methanol and 2,5-Dichlorobenzyl halide
Piperidine-4-yl-methanol Functional Group Interconversion Piperidine-4-carboxylic acid ester
Piperidine-4-yl-methanol C-C Bond 4-Formylpiperidine

Established Synthetic Routes for the Core Piperidine Ring

The piperidine ring is a prevalent scaffold in many pharmaceutical compounds, and numerous methods have been developed for its synthesis. rsc.org For the specific case of the 4-hydroxymethylpiperidine core, several robust synthetic routes are available.

One of the most common methods is the catalytic hydrogenation of 4-pyridinemethanol. This reaction typically employs catalysts such as rhodium, platinum, or palladium on a carbon support under hydrogen pressure. researchgate.net This method is often efficient and can be performed on a large scale. An alternative involves the reduction of 4-pyridinecarboxylic acid esters to 4-pyridinemethanol, which is then hydrogenated. For instance, methyl 4-picolinate can be reduced using sodium borohydride (B1222165) and lithium chloride. google.com

More complex, multi-step syntheses can provide access to highly functionalized piperidine rings with precise stereochemical control. nih.gov These methods include:

Cyclization of Acyclic Precursors: Intramolecular cyclization of suitably functionalized open-chain compounds, such as amino-aldehydes or amino-ketones, can form the piperidine ring.

Aza-Diels-Alder Reactions: This cycloaddition reaction between an imine and a diene can construct the piperidine ring in a stereocontrolled manner.

Chemo-enzymatic Methods: These approaches use enzymes to achieve high stereoselectivity in key steps, such as the dearomatization of activated pyridines to form chiral piperidines. nih.govacs.org

The choice of synthetic route depends on factors such as the desired scale, cost, and the need for stereochemical purity in related chiral analogues. For the achiral target compound, catalytic hydrogenation of a pyridine (B92270) precursor is often the most practical approach.

Strategies for Benzyl (B1604629) Moiety Introduction and Chlorination Pattern Integration

The introduction of the 2,5-dichlorobenzyl group onto the piperidine nitrogen is typically achieved through a nucleophilic substitution reaction, specifically an N-alkylation. The secondary amine of piperidine-4-yl-methanol acts as the nucleophile, attacking an electrophilic 2,5-dichlorobenzyl source.

The most common electrophile for this transformation is 2,5-dichlorobenzyl chloride or 2,5-dichlorobenzyl bromide . The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate, triethylamine, or sodium bicarbonate. The choice of solvent can range from polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to less polar solvents like toluene, depending on the specific conditions and reactants. chemicalbook.com

An alternative to direct alkylation is reductive amination . In this two-step, one-pot process, piperidine-4-yl-methanol is reacted with 2,5-dichlorobenzaldehyde (B1346813) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. Reductive amination is often milder than direct alkylation and can be advantageous when dealing with sensitive functional groups.

The specific 2,5-dichloro substitution pattern is pre-installed in the benzaldehyde (B42025) or benzyl halide starting material, ensuring the correct isomer of the final product is obtained.

Stereoselective Synthesis Approaches for this compound and Related Stereoisomers

While the target compound, this compound, is achiral, the synthesis of chiral derivatives and stereoisomers is of significant interest in medicinal chemistry. The piperidine ring can possess multiple stereocenters, and controlling their configuration is crucial for biological activity. Several stereoselective strategies can be employed. nih.govrsc.org

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid or a carbohydrate, can provide a scaffold with pre-defined stereocenters. For example, 2-deoxy-D-ribose has been utilized to construct chiral 4-amino-3-hydroxy piperidines. rsc.org

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. Rhodium-catalyzed asymmetric hydrogenation of a prochiral tetrahydropyridine (B1245486) intermediate is one such approach. acs.orgrsc.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed. For instance, η4-dienetricarbonyliron complexes have been used as powerful chiral auxiliaries in the stereoselective synthesis of 2-substituted piperidines. rsc.org

Enzymatic Resolutions: Biocatalytic methods can be used to resolve racemic mixtures of intermediates, providing access to enantiomerically pure compounds. rsc.org

These advanced methodologies allow for the precise construction of complex piperidine structures with full control over their three-dimensional arrangement.

Synthetic Strategies for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of the title compound allows for the exploration of structure-activity relationships (SAR). Modifications can be made to the benzyl ring, the piperidine core, or the hydroxymethyl side chain. nih.govnih.gov

Table 2: Strategies for Analogue Synthesis

Moiety to Modify Synthetic Strategy Example Precursors
Benzyl Ring Use of different substituted benzyl halides or benzaldehydes in N-alkylation or reductive amination. 2,4-Dichlorobenzyl bromide, 4-Fluorobenzaldehyde, 3-Methoxybenzyl chloride
Piperidine Ring Synthesis starting from different substituted pyridines or using alternative ring-forming strategies to introduce substituents at various positions. 3-Methyl-4-pyridinemethanol, Piperidine-3-methanol

| Hydroxymethyl Group | Oxidation to an aldehyde or carboxylic acid, followed by reaction with organometallics (e.g., Grignard reagents) to form secondary alcohols. Etherification or esterification of the primary alcohol. | (1-(2,5-Dichlorobenzyl)piperidine-4-carbaldehyde), Methyl (1-(2,5-Dichlorobenzyl)piperidine-4-carboxylate) |

For example, a Suzuki coupling protocol can be employed to construct 4-benzyl piperidines, offering a versatile method to introduce a wide variety of aryl groups. organic-chemistry.orgunisi.it The hydroxymethyl group can be oxidized to an aldehyde, which can then serve as a handle for further C-C bond-forming reactions. Alternatively, the alcohol can be converted into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic displacement to introduce other functionalities like amines or azides.

Isolation and Purification Techniques for this compound

After the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. A typical workup and purification sequence for a tertiary amine like this compound involves several standard laboratory techniques.

Extraction: The reaction mixture is often quenched with water, and the pH is adjusted. If the product is basic, an acid wash can be used to extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is re-extracted into a fresh organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). This acid-base extraction is highly effective for purifying amines. chemicalbook.com

Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purifying compounds of moderate polarity. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or methanol), is used to elute the components. A small amount of a basic modifier, such as triethylamine, is often added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.

Crystallization/Recrystallization: If the final compound is a solid, crystallization can be a highly effective purification method to obtain material of very high purity. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Salt Formation and Purification: The tertiary amine can be converted to a salt (e.g., a hydrochloride or hydrobromide salt) by treatment with an acid. These salts are often crystalline and can be easily purified by recrystallization. The pure free base can then be regenerated by treatment with a base. google.com

Structural Elucidation and Purity Assessment of this compound

The definitive confirmation of the structure of the synthesized this compound and the assessment of its purity are accomplished using a combination of spectroscopic and chromatographic techniques. nih.gov

Table 3: Expected Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic protons on the dichlorobenzyl ring (typically 3 distinct signals).- A singlet for the benzylic CH₂ group.- Signals for the piperidine ring protons (often complex multiplets).- Signals for the CH₂ protons of the hydroxymethyl group.- A broad singlet for the hydroxyl proton (exchangeable with D₂O).
¹³C NMR - Aromatic carbon signals (including 2 signals for carbons attached to chlorine).- A signal for the benzylic carbon.- Signals for the piperidine ring carbons.- A signal for the carbon of the hydroxymethyl group.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- A characteristic isotopic pattern due to the presence of two chlorine atoms.- Fragmentation patterns corresponding to the loss of the benzyl group or other fragments.

| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the alcohol.- C-H stretching bands (aliphatic and aromatic).- C=C stretching bands for the aromatic ring.- A C-Cl stretching band. |

Purity Assessment: The purity of the final compound is typically determined by:

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to detect and quantify impurities. The compound is run through a column, and the purity is calculated based on the area of the product peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds and can separate and identify impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate impurities. Quantitative NMR (qNMR) can also be used for purity determination against a known standard.

Melting Point Analysis: For a crystalline solid, a sharp melting point range is indicative of high purity.

These analytical methods, when used in combination, provide a comprehensive characterization of the synthesized molecule and a reliable measure of its purity.

Computational Approaches in the Investigation of 1 2,5 Dichloro Benzyl Piperidin 4 Yl Methanol

Molecular Modeling and Conformational Analysis of [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol

Molecular modeling serves as the foundational step in the computational investigation of this compound. This process involves constructing a three-dimensional representation of the molecule to study its physical and chemical properties. A crucial aspect of molecular modeling is conformational analysis, which aims to identify the molecule's stable three-dimensional arrangements, or conformers. Due to the flexibility of the piperidine (B6355638) ring and the rotatable bonds in the benzyl (B1604629) and methanol (B129727) substituents, this compound can adopt numerous conformations.

The piperidine ring typically exists in a chair conformation to minimize steric strain. However, the orientation of the substituents—the 2,5-dichlorobenzyl group at the nitrogen atom and the methanol group at the C4 position—can be either axial or equatorial. The interplay of steric and electronic effects dictates the preferred conformation. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to calculate the potential energy of different conformers, thereby identifying the most stable, low-energy structures. This understanding is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. johnshopkins.eduacs.org

Table 1: Illustrative Conformational Energy Profile of this compound

ConformerSubstituent Orientation (Dichlorobenzyl, Methanol)Relative Energy (kcal/mol)
1Equatorial, Equatorial0.00
2Equatorial, Axial1.25
3Axial, Equatorial3.50
4Axial, Axial4.80

Note: This data is illustrative and represents a typical energy profile for a substituted piperidine.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure of this compound. Methods like Density Functional Theory (DFT) are commonly used to compute various electronic properties. chemjournal.kztandfonline.com These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for identifying sites prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions with biological macromolecules. For instance, the nitrogen atom of the piperidine ring and the oxygen atom of the methanol group are expected to be regions of negative potential, making them potential hydrogen bond acceptors. jksus.org

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a nucleic acid. researchgate.net This method is invaluable for identifying potential biological targets for this compound and for predicting its binding affinity. The process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the binding energy using a scoring function.

For benzylpiperidine derivatives, potential targets could include enzymes like acetylcholinesterase or various receptors in the central nervous system. mdpi.comnih.gov Docking simulations can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The predicted binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the compound's potential potency. These simulations can guide the selection of compounds for further experimental testing and provide a rationale for observed biological activities. nih.gov

De Novo Design and Virtual Screening of this compound Analogues

De novo design and virtual screening are powerful computational strategies for discovering novel and more potent analogues of a lead compound like this compound. De novo design algorithms build new molecules from scratch or by modifying existing ones within the constraints of a target's binding site. This approach can generate a diverse range of novel chemical structures with potentially improved binding affinities and other desirable properties.

Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. sciengpub.irresearchgate.net By using the structure of this compound as a query, similarity-based virtual screening can identify commercially available or synthetically accessible compounds with similar structural features. Alternatively, structure-based virtual screening can dock a library of compounds into a target's binding site to identify potential hits.

Computational Prediction of Preclinical ADME Parameters (Absorption, Distribution, Metabolism, Excretion)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models can predict these properties for this compound early in the drug discovery process, helping to identify potential liabilities. researchgate.netbenthamdirect.com

Various in silico tools and models can estimate parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. Early assessment of ADME properties can guide the structural modification of the lead compound to improve its drug-likeness. ingentaconnect.com

Table 2: Illustrative Predicted ADME Properties for this compound

PropertyPredicted ValueInterpretation
Molecular Weight290.21 g/mol Compliant with Lipinski's Rule of Five
logP3.5Good lipophilicity for membrane permeability
H-bond Donors1Compliant with Lipinski's Rule of Five
H-bond Acceptors2Compliant with Lipinski's Rule of Five
Blood-Brain Barrier PermeabilityHighPotential for CNS activity
CYP2D6 InhibitionLikelyPotential for drug-drug interactions

Note: This data is illustrative and based on typical predictions for similar chemical structures.

Cheminformatics and Ligand-Based Design for this compound Optimization

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. nih.gov In the context of optimizing this compound, cheminformatics tools can be used to analyze structure-activity relationships (SAR) within a series of related compounds. By identifying the structural features that are crucial for biological activity, new and more potent analogues can be designed.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. researchgate.net These methods rely on the information from a set of known active ligands. Techniques such as quantitative structure-activity relationship (QSAR) modeling can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups required for biological activity. These models can then be used to guide the design of new analogues of this compound with enhanced potency and selectivity.

In Vitro Pharmacological Characterization of 1 2,5 Dichloro Benzyl Piperidin 4 Yl Methanol

High-Throughput Screening (HTS) in Diverse Biological Assay Panels

High-Throughput Screening (HTS) is a foundational method in drug discovery, allowing for the rapid assessment of thousands of chemical compounds for their potential biological activity against a specific target or pathway. This automated process is crucial for identifying "hit" compounds that can be further investigated.

A thorough review of publicly accessible scientific literature and bioactivity databases reveals no specific data on [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol being subjected to High-Throughput Screening campaigns. Consequently, there are no findings to report regarding its activity profile in diverse biological assay panels from HTS initiatives.

Receptor Binding Profiling and Affinity Determination

Receptor binding assays are essential in vitro tools used to determine the affinity of a compound for a specific biological receptor. These experiments, often using radioligand competition, quantify the binding constant (Ki) or the concentration at which 50% of the receptor is occupied (IC50), providing insight into a compound's potency and selectivity.

Despite the common application of these assays for characterizing novel chemical entities, no published studies were found that detail the receptor binding profile or affinity determination for this compound against any known biological receptors.

Enzyme Inhibition or Activation Assays

Enzyme assays are conducted to determine if a compound can act as an inhibitor or an activator of a specific enzyme, which are critical targets in many therapeutic areas. These assays measure the rate of an enzymatic reaction in the presence of the test compound, typically yielding an IC50 value for inhibitors or an EC50 value for activators.

There is no publicly available scientific data concerning the evaluation of this compound in enzyme inhibition or activation assays. Therefore, its potential to modulate the activity of any specific enzyme remains uncharacterized.

Cell-Based Functional Assays for Target Engagement

Cell-based functional assays are designed to confirm that a compound's interaction with its target, as suggested by biochemical assays, translates into a measurable biological response within a living cell. These assays are critical for understanding a compound's mechanism of action and its potential efficacy.

No research findings have been published detailing the assessment of this compound in cell-based functional assays. As such, there is no information on its ability to engage with biological targets in a cellular context.

Investigation of Intracellular Signaling Pathway Modulation

To understand the downstream consequences of a compound's interaction with a cellular target, researchers investigate its effect on intracellular signaling pathways. Techniques such as Western blotting, reporter gene assays, or calcium imaging are used to measure changes in the activity of signaling molecules.

A comprehensive search of scientific literature yielded no studies on the effects of this compound on any intracellular signaling pathways. Its potential to modulate these complex networks is currently unknown.

Evaluation of Cell-Based Anti-proliferative or Modulatory Effects (excluding cytotoxicity for safety)

The ability of a compound to affect cell proliferation or modulate cellular behavior is a key area of investigation, particularly in fields like oncology. These assays measure changes in the rate of cell growth or other cellular functions in response to the compound.

No data is available in the scientific literature regarding the anti-proliferative or modulatory effects of this compound in any cell-based models.

Antimicrobial Spectrum Evaluation (e.g., antibacterial, antifungal, antiviral activities)

Compounds are often screened for their ability to inhibit the growth of or kill pathogenic microorganisms. Standard assays, such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC), are used to evaluate the antimicrobial spectrum of a test agent.

There are no published research findings on the evaluation of this compound for any antimicrobial activities. Its potential as an antibacterial, antifungal, or antiviral agent has not been reported.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the in vitro pharmacological characterization or biochemical mechanism of This compound in cell-free systems.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables for the specified sections and subsections. The creation of such content without supporting scientific evidence would be speculative and would not adhere to the required standards of accuracy and reliance on verifiable sources.

Preclinical in Vivo Efficacy Studies of 1 2,5 Dichloro Benzyl Piperidin 4 Yl Methanol and Its Analogues

Proof-of-Concept Studies in Relevant Animal Models of Disease

No specific proof-of-concept studies in animal models for [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol were found.

However, research on analogues within the N-benzylpiperidine class demonstrates their potential in various disease contexts. For example, a series of N-benzylpiperidinol derivatives has been investigated as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7) for cancer therapy. One such analogue, X36 , demonstrated significant antitumor efficacy in a syngeneic mouse model of colon cancer, suggesting that compounds with this general scaffold can elicit a therapeutic response in vivo. nih.gov Another area of investigation involves N-benzylpiperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease. nih.gov

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models

There is no available information on the discovery or validation of pharmacodynamic biomarkers specifically for this compound in preclinical models. For a therapeutic agent to progress, identifying biomarkers that indicate the compound is interacting with its target and having a biological effect is crucial. This process would typically involve measuring changes in specific proteins, enzyme activity, or signaling pathways in tissues or biofluids from treated animals.

For the analogue X36 , its pharmacodynamic effect was linked to an upregulation of tumor-infiltrating CD8+ T cells, NK cells, and NKT cells, alongside a downregulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.gov These immunological changes serve as pharmacodynamic markers of the compound's anti-tumor activity.

Target Engagement Assessment in Animal Tissues

Specific data on the in vivo target engagement of this compound in animal tissues is not available. Such studies are essential to confirm that the compound binds to its intended molecular target in a living organism at concentrations achievable with a given dose.

For other N-benzylpiperidine analogues, target engagement is often inferred from downstream biological effects or measured directly if suitable tools, such as positron emission tomography (PET) ligands or specific antibodies, are available. For instance, in the development of cholinesterase inhibitors, target engagement can be confirmed by measuring the level of enzyme inhibition in the brain tissue of treated animals. nih.gov

Comparative Efficacy with Reference Compounds in Animal Models

No studies comparing the in vivo efficacy of this compound with reference or standard-of-care compounds were identified. These studies are a cornerstone of preclinical development, establishing the potential therapeutic advantage of a new chemical entity.

In the broader class, the efficacy of novel N-benzylpiperidine derivatives is often compared to existing drugs. For example, new acetylcholinesterase inhibitors are frequently compared against donepezil or tacrine in animal models of cognitive impairment to gauge their relative potency and duration of action. nih.gov

Investigation of Metabolic Stability in Animal Tissues and Biofluids

Information regarding the metabolic stability of this compound in animal tissues and biofluids is not present in the reviewed literature. These studies, often conducted using liver microsomes, hepatocytes, or plasma from different species (e.g., mouse, rat, dog, human), are critical for predicting a compound's pharmacokinetic profile, such as its half-life and clearance in vivo.

For the N-benzylpiperidinol analogue X36 , pharmacokinetic studies in rats revealed good oral bioavailability (F = 40.8%) and a half-life (T1/2) of 3.5 hours, indicating a degree of metabolic stability sufficient for in vivo efficacy. nih.gov

Table 1: Pharmacokinetic Parameters of Analogue X36 in Rats

Parameter Value
Oral Bioavailability (F) 40.8%

Exploration of Off-Target Interactions and Selectivity in Animal Systems

No in vivo studies detailing the off-target interactions or selectivity profile of this compound were found. Assessing a compound's selectivity is vital for predicting potential side effects. This is typically done through broad screening panels against a range of receptors, enzymes, and ion channels.

For analogues, selectivity is a key focus. The N-benzylpiperidinol derivatives, including X36 , were developed as selective USP7 inhibitors. nih.gov Similarly, in the development of N-benzylpiperidines for Alzheimer's disease, selectivity for acetylcholinesterase over the related enzyme butyrylcholinesterase is a critical parameter that is evaluated to minimize potential side effects. nih.gov

Structure Activity Relationship Sar Elucidation for 1 2,5 Dichloro Benzyl Piperidin 4 Yl Methanol Derivatives

Systematic Structural Modifications of the Benzyl (B1604629) Moiety

The N-benzyl group is a critical component of the [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol scaffold, and modifications to this moiety have been shown to significantly influence biological activity. The nature, position, and electronic properties of substituents on the benzyl ring can modulate the affinity and selectivity of these compounds for their biological targets.

In studies of analogous N-benzylpiperidine derivatives, the substitution pattern on the benzyl ring has been extensively explored. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides developed as sigma-1 receptor ligands, halogen substitution on the benzyl ring was found to either maintain or slightly decrease affinity for the sigma-1 receptor. Specifically, moving a chloro substituent from the para to the meta or ortho position had minimal effect on affinity.

Electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OMe), or amino (-NH2), on the benzyl ring have also been investigated. In some series of N-benzylpiperidine analogs, the introduction of these groups led to a moderate affinity for their targets. The specific positioning of these substituents is often crucial; for example, in certain cholinesterase inhibitors, a methoxy group at the para-position of the benzyl ring was more favorable than at the meta-position.

The 2,5-dichloro substitution pattern in the parent compound, this compound, represents a specific electronic and steric profile. The chloro groups are electron-withdrawing and can influence the pKa of the piperidine (B6355638) nitrogen, as well as engage in specific interactions with the target protein. The exploration of other halogen substitutions, such as fluorine or bromine, at these positions, or shifting the substitution pattern to, for example, 3,4-dichloro, can lead to significant changes in activity.

Below is a data table summarizing the effects of benzyl moiety modifications on the biological activity of representative N-benzylpiperidine analogs from various studies.

Compound Benzyl Moiety Modification Biological Target Observed Activity (IC50/Ki)
Analog AUnsubstituted BenzylSigma-1 ReceptorHigh Affinity (Ki = 3.90 nM)
Analog B4-Chloro-benzylSigma-1 ReceptorSimilar Affinity to Unsubstituted
Analog C3-Chloro-benzylSigma-1 ReceptorSimilar Affinity to Unsubstituted
Analog D2-Fluoro-benzylSigma-1 ReceptorHigh Affinity (Ki = 3.56 nM)
Analog E4-Methoxy-benzylCholinesterasePotent Inhibition
Analog F3-Methoxy-benzylCholinesteraseLess Potent than 4-Methoxy

Substituent Effects on the Piperidine Ring System

Introduction of small alkyl groups, such as a methyl group, at the 3- or 4-position of the piperidine ring has been shown to impact activity. For instance, in a series of sulfonamides with anticancer properties, the presence of a methyl group on the piperidine ring at either the 3- or 4-position was associated with higher potency. The stereochemistry of these substituents is also critical, with different stereoisomers often exhibiting distinct biological profiles.

The conformation of the piperidine ring, which is typically a chair conformation, is crucial for the optimal orientation of its substituents. The N-benzyl group and the 4-methanol group generally occupy equatorial positions to minimize steric hindrance. The introduction of substituents on the piperidine ring can alter the conformational equilibrium, which in turn can affect binding affinity.

Furthermore, the basicity of the piperidine nitrogen is a key determinant of activity for many compounds, as it is often involved in a crucial salt bridge interaction with the target protein. The electronic effects of substituents on the piperidine ring can modulate this basicity.

The following table illustrates the impact of piperidine ring substitutions on the activity of analogous compounds.

Compound Piperidine Ring Modification Biological Target Effect on Activity
Analog GUnsubstituted PiperidineVariousBaseline Activity
Analog H3-Methyl-piperidineCancer CellsIncreased Potency
Analog I4-Methyl-piperidineCancer CellsIncreased Potency
Analog J4-Phenyl-piperidineOpioid ReceptorsAgonist Activity

Impact of Methanol (B129727) Functional Group Modifications

The 4-hydroxymethyl group is a key functional moiety that can participate in hydrogen bonding interactions with the biological target. Modifications to this group can therefore have a profound impact on binding affinity and selectivity.

One common strategy is to explore bioisosteric replacements for the hydroxyl group. Bioisosteres are functional groups with similar steric and electronic properties that can modulate the pharmacokinetic and pharmacodynamic properties of a compound. For the hydroxymethyl group, potential modifications include:

Etherification or Esterification: Converting the alcohol to an ether or an ester can alter its hydrogen bonding capacity, lipophilicity, and metabolic stability.

Conversion to an Amine or Amide: Replacing the hydroxyl group with an amino or amido group introduces different hydrogen bonding patterns and can change the charge state of the molecule.

Replacement with a Carboxylic Acid or its Bioisosteres: While a more significant change, converting the alcohol to a carboxylic acid or a tetrazole can introduce an acidic center, which may be beneficial for interacting with a basic residue in the target protein.

Fluorination: Replacement of the hydroxyl group or a hydrogen on the methyl group with fluorine can alter the local electronic environment and potentially improve metabolic stability and binding affinity through favorable interactions.

In a study on YC-1 analogs, the conversion of a hydroxymethyl group to an amino or diethylamino group significantly reduced activity, while replacement with an ester only slightly decreased it. This highlights the sensitivity of the target to modifications at this position.

The table below summarizes the potential effects of modifying the methanol functional group based on general medicinal chemistry principles and findings from related compound series.

Modification Potential Impact on Properties Rationale
O-Methyl EtherIncreased lipophilicity, loss of H-bond donorExplore hydrophobic interactions
Acetate (B1210297) EsterProdrug potential, altered solubilityImprove pharmacokinetic profile
Primary AmineIntroduction of basicity, H-bond donor/acceptorForm new ionic/H-bond interactions
Carboxylic AcidIntroduction of acidityTarget basic residues
TetrazoleAcidic bioisostere of carboxylic acidImprove metabolic stability and pKa

Stereochemical Effects on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomolecules such as proteins and enzymes are themselves chiral. For derivatives of this compound, the introduction of chiral centers, for instance by substitution on the piperidine ring, would necessitate an evaluation of the individual stereoisomers.

In many classes of piperidine-containing drugs, enantiomers exhibit significant differences in potency, selectivity, and even their mode of action (e.g., agonist versus antagonist activity). For example, in studies of methyl-substituted 4-(m-hydroxyphenyl)piperidines, the orientation of the 3-methyl group was found to be a crucial determinant of whether the compound acted as an agonist or an antagonist.

The stereochemical configuration of substituents on the piperidine ring dictates their spatial orientation (axial vs. equatorial) in the preferred chair conformation. This, in turn, affects how the molecule presents its pharmacophoric features to the binding site of the target protein. An incorrectly oriented functional group may be unable to form a critical hydrogen bond or may introduce a steric clash, leading to a loss of affinity.

Therefore, the synthesis and biological evaluation of enantiomerically pure derivatives are essential steps in the optimization of chiral analogs of this scaffold to identify the eutomer (the more active enantiomer).

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. For the this compound scaffold and its analogs, a general pharmacophore model can be proposed based on SAR data from related series.

The key pharmacophoric features likely include:

A Basic Nitrogen Atom: The piperidine nitrogen, which is typically protonated at physiological pH, often forms a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site of the target protein.

A Hydrophobic Aromatic Region: The 2,5-dichlorobenzyl group provides a large hydrophobic moiety that can engage in van der Waals and hydrophobic interactions with nonpolar pockets in the target. The specific substitution pattern contributes to the shape and electronic nature of this interaction.

A Hydrogen Bond Donor/Acceptor: The 4-hydroxymethyl group can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature allows for specific interactions with polar residues in the binding site.

A Defined Spatial Arrangement: The relative orientation of these three key features, dictated by the piperidine scaffold, is critical for proper binding and subsequent biological activity.

Pharmacophore models can be developed using computational tools and are invaluable for virtual screening to identify new compounds with the desired biological activity and for guiding the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of unsynthesized analogs and to gain a deeper understanding of the physicochemical properties that govern their potency.

In a typical QSAR study, a set of synthesized and biologically evaluated analogs is used as a training set. A wide range of molecular descriptors, which quantify various aspects of the chemical structure (e.g., steric, electronic, hydrophobic, and topological properties), are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed biological activity.

A robust QSAR model for this compound derivatives could help in:

Predicting the activity of novel, yet-to-be-synthesized compounds.

Identifying the most important physicochemical properties for activity.

Optimizing the lead compound by suggesting modifications that are likely to improve potency.

Fragment-Based Drug Discovery (FBDD) and Fragment Elaboration from the Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. The this compound scaffold can be deconstructed into its constituent fragments, which can then be used as starting points in an FBDD campaign.

The key fragments of this scaffold are:

Piperidin-4-yl-methanol: This fragment provides a 3D-shaped core with a hydrogen bonding feature.

2,5-Dichlorobenzyl group: This fragment represents a specific hydrophobic and electronically-defined moiety.

In an FBDD approach, libraries of fragments containing these or similar motifs could be screened against a target of interest. Once a fragment hit is identified, for example, piperidin-4-yl-methanol, its binding mode is determined, typically through X-ray crystallography. This structural information then guides the elaboration of the fragment into a more potent, drug-like molecule.

The 2,5-dichlorobenzyl group could be "grown" from the piperidine nitrogen of the initial fragment hit to occupy a nearby hydrophobic pocket in the target's binding site. This iterative process of fragment elaboration, guided by structural biology and medicinal chemistry, can be a highly efficient way to develop novel and potent inhibitors. The use of piperidine-based fragments is increasingly popular in FBDD as they provide access to three-dimensional chemical space, which is often underrepresented in traditional screening libraries.

Molecular Mechanism of Action Delineation

Identification and Validation of Primary Molecular Targets

There is no available research identifying or validating any primary molecular targets for [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol.

Ligand-Target Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Without identified molecular targets, no analysis of ligand-target interactions can be performed.

Investigation of Downstream Signaling Cascades and Pathway Perturbations

Information regarding the impact of this compound on any downstream signaling cascades or cellular pathways is currently unavailable.

Elucidation of Binding Kinetics and Allosteric Modulation

There are no published studies detailing the binding kinetics, such as association or dissociation rates, or any potential allosteric modulatory effects of this compound.

Genomic and Proteomic Profiling for Mechanism of Action Insights

No genomic or proteomic profiling studies have been published that would provide insights into the mechanism of action of this compound.

Medicinal Chemistry Strategies for Lead Optimization of 1 2,5 Dichloro Benzyl Piperidin 4 Yl Methanol Scaffold

Hit-to-Lead Progression Strategies

The hit-to-lead (H2L) stage is a critical phase in drug discovery that aims to validate initial hits from high-throughput screening (HTS) and assess their potential for optimization. nih.gov For the [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol scaffold, this process involves confirming its activity, establishing a preliminary structure-activity relationship (SAR), and evaluating its drug-like properties. researchgate.net

Key activities in this phase include:

Hit Confirmation and Validation: The primary step is to re-synthesize and re-test the hit compound to confirm its biological activity, ensuring it was not a screening artifact.

Initial SAR Exploration: A small number of analogs are synthesized to probe the initial SAR. For the given scaffold, this would involve simple modifications, such as altering the substitution pattern on the benzyl (B1604629) ring or modifying the hydroxymethyl group at the 4-position of the piperidine (B6355638) ring. This early exploration helps to identify which parts of the molecule are critical for activity. digitellinc.com

Assessment of Physicochemical Properties: Early evaluation of properties like lipophilicity (LogP/LogD), solubility, and ligand efficiency (LE) is crucial. Compounds with undesirable properties, such as excessive lipophilicity which can lead to poor pharmacokinetics, may be deprioritized. sk.ru

An integrated workflow combining synthesis, biological testing, and property assessment allows for the rapid and economical diversification of hit structures, accelerating the transition to the lead optimization phase. digitellinc.com

Modification Example Compound Hypothetical Potency (IC₅₀, nM) Rationale
Phenyl Ring Substitution[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol150Assess impact of chlorine position.
Phenyl Ring Substitution[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol250Determine tolerance for different substitution patterns.
Removal of Substituents[1-(Benzyl)-piperidin-4-yl]-methanol>1000Establish the importance of the dichloro substituents for activity.
Piperidine Core Modification[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol800Evaluate the importance of the 4-substituted piperidine motif.

Lead Series Identification and Prioritization

Following the initial H2L exploration, multiple structurally related series of compounds, or "lead series," may emerge. The goal is to select the most promising series for extensive optimization. Prioritization is based on a multi-parameter analysis of potency, selectivity, physicochemical properties, and early ADME (Absorption, Distribution, Metabolism, and Excretion) data.

Lead Series Cluster Core Feature Potency Range (IC₅₀) Key Advantages Potential Liabilities
Series A 2,5-Dichlorobenzyl50-200 nMGood initial potency.High lipophilicity, potential metabolic instability.
Series B 4-Fluorobenzyl200-800 nMLower lipophilicity, potentially better PK.Lower starting potency.
Series C Pyridinylmethyl100-500 nMImproved solubility, potential for H-bonding.Different metabolic profile, potential basicity issues.

Optimization for Enhanced Potency and Selectivity

Once a lead series is prioritized, the primary goal of lead optimization is to systematically modify the molecule to maximize potency against the intended target while minimizing activity against off-targets to ensure selectivity. researchgate.net For the this compound scaffold, optimization can be approached by dissecting the molecule into three key regions:

The N-Benzyl Moiety: The dichlorophenyl ring is a critical region for modification. Systematic changes can probe interactions within the target's binding pocket. This includes altering the position and nature of the halogen substituents (e.g., replacing chlorine with fluorine or bromine) or introducing other small groups to optimize van der Waals interactions.

The Piperidine Core: The piperidine ring acts as a central scaffold. While often less amenable to substitution without altering its conformation, introducing small alkyl groups could explore additional hydrophobic pockets. rsc.orgwhiterose.ac.uk

The 4-Hydroxymethyl Group: This functional group provides a key interaction point, likely a hydrogen bond. Modifications could include homologation (e.g., to a hydroxyethyl (B10761427) group), conversion to an amide or ether, or replacement with other hydrogen-bonding groups to fine-tune binding affinity.

Selectivity is achieved by exploiting differences between the target and off-target binding sites. For instance, if a related protein has a smaller binding pocket, introducing bulkier substituents on the lead compound could sterically hinder its binding to the off-target, thereby improving selectivity.

Compound ID Modification on Parent Scaffold Hypothetical Potency (IC₅₀, nM) Hypothetical Selectivity vs. Off-Target (Fold)
ParentThis compound12010
A-12,5-Difluoro-benzyl substitution25015
A-22-Chloro-5-Trifluoromethyl-benzyl substitution458
B-1Piperidine ring methylation (e.g., at C-3)30012
C-1Homologation to -CH₂CH₂OH9025
C-2Conversion to -CONH₂15050

Strategies for Improving Metabolic Stability and Pharmacokinetic Properties (in preclinical models)

A potent compound is of little therapeutic value if it is rapidly metabolized or has poor pharmacokinetic (PK) properties. A key focus of lead optimization is to enhance metabolic stability and achieve a desirable PK profile (e.g., adequate oral bioavailability and half-life). nih.gov

Common metabolic liabilities for this scaffold might include:

Oxidation of the Benzyl Ring: The aromatic ring can be a site for hydroxylation by cytochrome P450 (CYP) enzymes.

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group.

Oxidation of the Piperidine Ring: The piperidine ring itself can be a site for oxidation.

Strategies to mitigate these issues include:

Metabolic Blocking: Introducing groups like fluorine or deuterium (B1214612) at metabolically vulnerable positions can block or slow down enzymatic degradation. cambridgemedchemconsulting.com For instance, replacing a hydrogen atom on the benzyl ring with a fluorine atom can prevent hydroxylation at that site.

Modulating Lipophilicity: High lipophilicity is often correlated with increased metabolic clearance. Replacing chloro groups with fluoro groups or introducing polar functionalities can reduce lipophilicity and improve the metabolic profile. acs.org

Conformational Constraint: Introducing rigidity into the molecule can sometimes orient it within an enzyme's active site in a way that disfavors metabolism.

Compound Modification Hypothetical In Vitro Half-life (t½, min) in Liver Microsomes Rationale for Improvement
LeadUnmodified15Susceptible to oxidation.
M-1Fluorine at C-4 of benzyl ring45Blocks a potential site of metabolism.
M-2Replacement of piperidine with deuterated piperidine25Kinetic isotope effect slows C-H bond cleavage. cambridgemedchemconsulting.com
M-3Replacement of dichlorobenzyl with a pyridine-based heterocycle60Lowered lipophilicity and altered electronic properties reduce CYP affinity.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosterism is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological or pharmacokinetic profile. spirochem.com Scaffold hopping involves replacing the central core of the molecule with a structurally different moiety while retaining the key binding interactions.

For the this compound scaffold, several bioisosteric replacements could be explored:

Aromatic Ring Bioisosteres: The dichlorophenyl ring could be replaced with other ring systems like thiophene, pyridine (B92270), or pyrimidine (B1678525) to modulate properties such as solubility, pKa, and metabolic stability. nih.gov

Piperidine Bioisosteres: The piperidine core could be replaced by other saturated heterocycles like morpholine, thiomorpholine, or more rigid bicyclic systems like 1-azaspiro[3.3]heptane. researchgate.netresearchgate.net Such changes can significantly alter the three-dimensional shape, basicity, and lipophilicity of the molecule.

Hydroxymethyl Group Bioisosteres: The alcohol could be replaced by bioisosteres such as a primary amide (-CONH₂) or a tetrazole ring, which can also act as hydrogen bond donors/acceptors. drugdesign.org

Scaffold hopping can lead to the discovery of novel chemical series with improved properties and potentially new intellectual property.

Original Moiety Bioisosteric Replacement Potential Impact on Properties
Dichlorophenyl4-Chloropyridin-2-ylImproved solubility, altered metabolic profile, potential for new H-bond interactions.
Piperidine1-Azaspiro[3.3]heptaneReduced lipophilicity, altered 3D vector projection of substituents, potentially improved metabolic stability. researchgate.net
-CH₂OH (Alcohol)-CONH₂ (Primary Amide)Different hydrogen bonding geometry, potential for increased polarity and reduced metabolic oxidation.
-Cl (Chloro)-CF₃ (Trifluoromethyl)Increased lipophilicity, can act as a bioisostere for an isopropyl group, potential metabolic blocker.

Rational Design of Multi-Targeting or Selective Analogues

Rational, structure-based design utilizes computational tools and an understanding of the target's three-dimensional structure to guide the synthesis of more effective molecules. mdpi.com If the crystal structure of the target protein is known, molecular docking can be used to predict how analogs of the this compound scaffold will bind, helping to prioritize which compounds to synthesize. nih.gov

This approach is invaluable for designing either highly selective inhibitors or, conversely, multi-target-directed ligands (MTDLs).

Designing for Selectivity: By comparing the binding pockets of the primary target and key off-targets, specific modifications can be made to exploit subtle differences, thereby enhancing selectivity. For example, a substituent might form a favorable interaction in the primary target but cause a steric clash in an off-target.

Designing Multi-Targeting Ligands: For complex multifactorial diseases, simultaneously modulating multiple targets can offer superior therapeutic efficacy. nih.govnih.govresearchgate.netnih.gov An MTDL could be designed by merging the pharmacophoric features of two different ligands into a single molecule or by extending the current scaffold to interact with a secondary binding site or a different target altogether.

Application of Parallel Synthesis and Combinatorial Chemistry

To efficiently explore the SAR and optimize multiple properties simultaneously, modern medicinal chemistry relies heavily on parallel synthesis and combinatorial chemistry. spirochem.combioduro.com These techniques enable the rapid synthesis of large, focused libraries of compounds. nih.gov

For the this compound scaffold, a parallel synthesis approach could be implemented by:

Starting with a common core: For example, piperidin-4-yl-methanol.

Reacting the core with a diverse set of building blocks: A library of substituted benzyl halides or other alkylating agents could be used to quickly generate hundreds of N-substituted analogs.

Purification and Screening: The resulting library of compounds is then purified and screened in high-throughput biological and ADME assays to identify promising candidates.

This approach significantly accelerates the optimization cycle, allowing chemists to quickly identify trends and make data-driven decisions for the next round of synthesis. bioduro.com

Advanced Analytical and Biophysical Techniques in Compound Characterization

High-Resolution Mass Spectrometry for Metabolite Identification (in preclinical models)

High-resolution mass spectrometry (HRMS) is an indispensable tool in preclinical studies for the identification of metabolites. When [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol is administered in a preclinical model, it would undergo various metabolic transformations. HRMS, often coupled with liquid chromatography (LC-HRMS), would be used to separate and identify these metabolites from biological matrices such as plasma, urine, and feces.

The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent compound and its metabolites. By comparing the mass-to-charge ratio (m/z) of the detected ions with theoretical values, potential metabolic pathways can be proposed. Common metabolic transformations for a compound like this compound could include oxidation of the piperidine (B6355638) or benzyl (B1604629) ring, N-dealkylation, or conjugation reactions such as glucuronidation. Tandem mass spectrometry (MS/MS) would be employed to fragment the metabolite ions, providing structural information to confirm the site of metabolic modification.

Table 1: Hypothetical Metabolites of this compound and Expected HRMS Data

Proposed MetaboliteMolecular FormulaExact Mass [M+H]⁺Expected MS/MS Fragments
Parent CompoundC₁₃H₁₇Cl₂NO274.0709Fragments corresponding to the dichlorobenzyl and piperidinemethanol moieties.
Hydroxylated MetaboliteC₁₃H₁₇Cl₂NO₂290.0658Loss of water (-18 Da) from the parent ion; fragments indicating hydroxylation on either the benzyl or piperidine ring.
N-dealkylated MetaboliteC₆H₁₃NO116.1070Ion corresponding to piperidin-4-yl-methanol.
Glucuronide ConjugateC₁₉H₂₅Cl₂NO₇450.1030Loss of the glucuronic acid moiety (-176 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the chemical structure by identifying the chemical shifts and coupling constants of each atom.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would provide information about the spatial proximity of protons, revealing the preferred conformation of the molecule in solution. This would be crucial for understanding how the dichlorobenzyl and piperidinemethanol moieties are oriented relative to each other. Furthermore, NMR can be used to study the interaction of the compound with a biological target. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the molecule are in close contact with a protein, providing valuable insights into the binding mode.

X-ray Crystallography for Ligand-Target Complex Structures

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. To understand the precise binding mode of this compound to its biological target, co-crystallization of the compound with the target protein would be attempted.

A successful crystal structure would reveal the exact orientation of the ligand within the binding pocket of the protein. It would detail the specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity and selectivity. This information is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve its properties.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two key biophysical techniques used to quantify the binding of a ligand to a target molecule.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₔ) can be calculated from the ratio of these rate constants (kₔ/kₐ).

Table 2: Representative Data from ITC and SPR for a Ligand-Target Interaction

TechniqueParameters MeasuredTypical Values
ITCBinding Affinity (Kₐ), Enthalpy (ΔH), Stoichiometry (n)Kₐ: 10⁵ - 10⁹ M⁻¹; ΔH: -100 to 100 kJ/mol; n: 0.5 - 2.0
SPRAssociation Rate (kₐ), Dissociation Rate (kₔ), Dissociation Constant (Kₔ)kₐ: 10³ - 10⁷ M⁻¹s⁻¹; kₔ: 10⁻⁵ - 10⁻¹ s⁻¹; Kₔ: nM - µM

Cryo-Electron Microscopy (Cryo-EM) for Large Target Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and complex biological macromolecules that are often difficult to crystallize. If this compound were to bind to a large protein complex or a membrane protein, Cryo-EM would be the method of choice for structural elucidation.

By flash-freezing the sample in a thin layer of vitreous ice, the native conformation of the complex is preserved. Thousands of images of individual particles are then collected and computationally averaged to generate a high-resolution three-dimensional map of the complex. This map can reveal the binding site of the compound within the larger assembly, providing crucial structural context for its mechanism of action.

Flow Cytometry and High-Content Imaging for Cellular Phenotypes

Flow cytometry and high-content imaging are powerful cell-based assays used to assess the phenotypic effects of a compound on a population of cells.

Flow Cytometry allows for the rapid, quantitative analysis of multiple characteristics of individual cells in suspension. Cells treated with this compound could be stained with fluorescently labeled antibodies or dyes to measure various cellular parameters, such as cell cycle progression, apoptosis, and the expression of specific protein markers.

High-Content Imaging (HCI) combines automated fluorescence microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in cells grown in multi-well plates. HCI can provide detailed information on changes in cell morphology, intracellular protein localization, and organelle health in response to compound treatment.

Chemoproteomics and Activity-Based Protein Profiling (ABPP)

Chemoproteomics and Activity-Based Protein Profiling (ABPP) are powerful chemical biology techniques used to identify the protein targets of a small molecule in a complex biological system.

To apply these techniques to this compound, a chemical probe would first need to be synthesized. This typically involves modifying the parent compound with a reporter tag (e.g., a biotin (B1667282) or a clickable alkyne group) via a linker, while ensuring that the modification does not significantly alter the compound's biological activity.

In a chemoproteomics experiment, the probe is incubated with a cell lysate or live cells, and the protein targets that bind to the probe are pulled down using the reporter tag and identified by mass spectrometry.

ABPP is a specialized form of chemoproteomics that uses reactive probes to covalently label the active sites of enzymes. If the compound of interest has a reactive group or can be modified to include one, ABPP can provide information not only on the identity of the target proteins but also on their functional state.

Future Perspectives and Translational Research Avenues

Potential for Novel Therapeutic Applications Based on Identified Mechanisms

The initial step in unlocking the therapeutic potential of [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol would be the comprehensive identification of its biological targets and mechanism of action. Benzylpiperidine scaffolds are known to interact with a variety of biological targets, including but not limited to, acetylcholinesterase (AChE), sigma receptors, and monoacylglycerol lipase (B570770) (MAGL). unisi.itnih.govnih.gov For instance, derivatives of benzylpiperidine have been investigated as potent and reversible inhibitors of MAGL, a key enzyme in the endocannabinoid system, suggesting potential applications in treating neuroinflammation, pain, and cancer. unisi.itnih.gov

Future research would need to employ a battery of in vitro screening assays against a wide panel of receptors, enzymes, and ion channels to identify its primary targets. Once a mechanism is identified—for example, inhibition of a specific enzyme or modulation of a receptor—novel therapeutic applications could be explored. If the compound shows activity against targets like the NLRP3 inflammasome, it could be investigated for inflammatory conditions. nih.gov Similarly, if it inhibits dihydrofolate reductase (DHFR), its potential as an antimicrobial or anticancer agent could be pursued. nih.gov

Table 1: Potential Biological Targets for Benzylpiperidine Scaffolds and Associated Therapeutic Areas

Potential Biological TargetAssociated Therapeutic Area
Monoacylglycerol Lipase (MAGL)Neuroinflammation, Neuropathic Pain, Cancer
Acetylcholinesterase (AChE)Alzheimer's Disease, Cognitive Disorders
Sigma Receptors (σ1R/σ2R)Neuropathic Pain, Neurodegenerative Diseases
NLRP3 InflammasomeInflammatory Diseases, Autoimmune Disorders
Dihydrofolate Reductase (DHFR)Cancer, Bacterial/Fungal Infections

Exploration of Combination Therapies with Existing Agents in Preclinical Settings

Once a primary mechanism of action is established, a logical next step is to explore the potential for synergistic effects when this compound is combined with existing therapeutic agents. For example, if the compound is found to be an anti-inflammatory agent targeting Interleukin-5 (IL-5) pathways, it could be tested in preclinical models alongside corticosteroids or other biologics like mepolizumab or benralizumab to assess for enhanced efficacy or dose-sparing effects in conditions like severe eosinophilic asthma. nih.govnih.govmayoclinic.orgmdpi.com

In an oncology context, if the compound inhibits a specific cancer-related pathway, it could be combined with standard-of-care chemotherapeutics. Preclinical studies would involve cell culture and animal models (e.g., patient-derived xenografts) to determine if the combination leads to greater tumor growth inhibition than either agent alone. frontiersin.org Such studies are crucial for identifying new treatment paradigms and overcoming drug resistance.

Design of Next-Generation this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to drug development. By systematically modifying the structure of this compound, next-generation analogues with improved potency, selectivity, and pharmacokinetic properties can be designed. nih.govresearchgate.net Key areas for modification would include:

Substitution on the Benzyl (B1604629) Ring: The 2,5-dichloro substitution pattern could be altered to other positions or replaced with different halogen or alkyl groups to optimize target binding.

Piperidine (B6355638) Ring Modifications: The piperidine core could be replaced with other heterocyclic systems like piperazine (B1678402) to explore different spatial arrangements and physicochemical properties. unisi.itnih.gov

Methanol (B129727) Group Derivatization: The primary alcohol could be converted to esters, ethers, or other functional groups to modulate solubility, metabolic stability, and target engagement.

Each new analogue would be synthesized and subjected to the same biological assays as the parent compound to build a comprehensive SAR profile, guiding the rational design of a clinical candidate. nih.gov

Development of Prodrug Strategies for Optimized Delivery

Poor physicochemical properties, such as low water solubility or limited membrane permeability, can hinder the development of a promising compound. Prodrug strategies involve chemically modifying the active molecule to create an inactive precursor that, once administered, is converted into the active drug through enzymatic or chemical reactions in the body. nih.gov

For this compound, the hydroxyl group is an ideal handle for prodrug development. It could be esterified with amino acids, polyethylene (B3416737) glycol (PEG), or other promoieties to enhance aqueous solubility. nih.govmdpi.com For example, creating an ester prodrug could improve oral bioavailability, with endogenous esterase enzymes cleaving the ester in the plasma to release the active methanol compound. nih.gov This approach has been successfully used for numerous drugs to overcome delivery challenges and improve their therapeutic index. acs.org

Investigation into Resistance Mechanisms and Strategies to Overcome Them (in preclinical models)

For any potential therapeutic agent, particularly in oncology and infectious diseases, the development of resistance is a major concern. frontiersin.org Preclinical investigation into potential resistance mechanisms for this compound is a critical, forward-looking step.

This research would involve generating resistant cell lines in vitro by exposing them to gradually increasing concentrations of the compound. The resistant cells would then be analyzed using genomic, transcriptomic, and proteomic techniques to identify the changes that confer resistance. These could include mutations in the drug's molecular target, upregulation of drug efflux pumps, or activation of compensatory signaling pathways. frontiersin.org Understanding these mechanisms allows for the development of strategies to overcome resistance, such as co-administration with an efflux pump inhibitor or combination with a drug that targets the compensatory pathway.

Ethical Considerations in Preclinical Animal Research and Responsible Data Dissemination

All preclinical research, especially that involving animal models, must be conducted under a strict ethical framework. srce.hr Key principles include the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain valid results), and Refinement (minimizing any potential pain, suffering, or distress). nih.gov Research protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.

Furthermore, responsible data dissemination is a crucial ethical obligation. This includes the transparent reporting of all findings, both positive and negative. srce.hr Publication bias, where only successful results are published, can distort the scientific evidence base, leading to redundant and wasteful animal experiments. nih.gov Publishing all preclinical results, ensuring data accessibility, and adhering to Good Laboratory Practices (GLP) are essential for building a reliable foundation for any future clinical trials and upholding public trust in the scientific process. srce.hrctfassets.netupenn.edulindushealth.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol to improve yield and purity?

  • Methodological Answer : Synthesis optimization can be achieved via nucleophilic substitution or Suzuki-Miyaura coupling, leveraging the reactivity of the benzyl chloride group. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Temperature control : Stepwise heating (e.g., 60–80°C) to minimize side reactions.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization .

Q. What characterization techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm; piperidine protons at δ 3.0–3.5 ppm).
  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., C₁₃H₁₇Cl₂NO⁺ requires m/z 280.0634).
  • X-ray crystallography : For unambiguous stereochemical assignment (if crystalline derivatives are obtainable) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks.
  • Waste disposal : Segregate halogenated organic waste and consult institutional EH&S guidelines for incineration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

  • Methodological Answer :

  • Comparative substituent analysis : Evaluate analogs with mono- vs. di-chloro substitutions (e.g., vs. 3) to assess potency in receptor-binding assays.
  • Functional group modifications : Replace the methanol group with esters or amines to probe metabolic stability.
  • In silico docking : Use Schrödinger Suite or AutoDock to predict interactions with targets like sigma-1 receptors or monoamine transporters .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and half-life using LC-MS/MS.
  • Metabolite identification : Incubate with liver microsomes (human/rodent) to identify active/inactive derivatives.
  • Dose-response optimization : Adjust dosing regimens in animal models to account for first-pass metabolism .

Q. How can computational modeling enhance the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Molecular dynamics simulations : Analyze ligand-receptor complex stability (e.g., RMSD < 2 Å over 100 ns).
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for specific substituent modifications .

Q. What methodologies resolve conflicting data on the compound’s mechanism of action across studies?

  • Methodological Answer :

  • Target deconvolution : Combine CRISPR-Cas9 screening and affinity chromatography to identify off-target effects.
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling cascades.
  • Orthogonal assays : Validate results with calcium flux, cAMP, or β-arrestin recruitment assays .

Q. How should researchers design toxicity studies to evaluate long-term safety profiles?

  • Methodological Answer :

  • Ames test : Assess mutagenicity in TA98 and TA100 strains.
  • hERG inhibition assay : Patch-clamp electrophysiology to quantify cardiac risk (IC₅₀ > 10 μM preferred).
  • Chronic toxicity models : 28-day rodent studies with histopathology and serum chemistry panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.